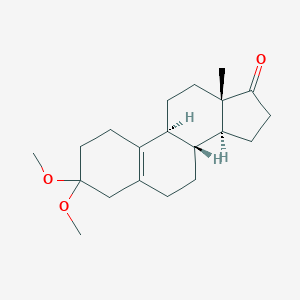
3,3-Dimethoxyestr-5(10)-ene-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxyestr-5(10)-ene-17-one is a synthetic compound belonging to the class of estrogens It is characterized by the presence of two methoxy groups at the 3rd position and a ketone group at the 17th position of the steroid nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyestr-5(10)-ene-17-one typically involves the methoxylation of estrone or its derivatives. The process begins with the protection of the hydroxyl groups, followed by the introduction of methoxy groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethoxyestr-5(10)-ene-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethoxyestr-5(10)-ene-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxyestr-5(10)-ene-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Estrone: A naturally occurring estrogen with a hydroxyl group at the 3rd position.
Estradiol: Another natural estrogen with hydroxyl groups at the 3rd and 17th positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3,3-Dimethoxyestr-5(10)-ene-17-one is unique due to the presence of methoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity compared to its natural counterparts.
Propiedades
Número CAS |
19257-34-2 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1 |
Clave InChI |
RHMXJSWKQJYEOA-VXNCWWDNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Key on ui other cas no. |
19257-34-2 |
Pictogramas |
Environmental Hazard |
Sinónimos |
3,3-Dimethoxyestr-5(10)-ene-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















